molecular formula C12H16S2 B11941377 2-Mesityl-1,3-dithiolane CAS No. 41159-04-0

2-Mesityl-1,3-dithiolane

Cat. No.: B11941377
CAS No.: 41159-04-0
M. Wt: 224.4 g/mol
InChI Key: BZIGZWMJTGUUDI-UHFFFAOYSA-N
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Description

2-Mesityl-1,3-dithiolane is an organic compound with the molecular formula C12H16S2 and a molecular weight of 224.389 g/mol It is characterized by the presence of a mesityl group attached to a 1,3-dithiolane ring

Preparation Methods

The synthesis of 2-Mesityl-1,3-dithiolane typically involves the reaction of mesityl chloride with 1,3-dithiolane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Mesityl-1,3-dithiolane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Mesityl-1,3-dithiolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mesityl-1,3-dithiolane involves its interaction with molecular targets such as enzymes and proteins. The mesityl group and the dithiolane ring can interact with active sites of enzymes, potentially inhibiting their activity. The pathways involved often include oxidative stress response and redox regulation.

Comparison with Similar Compounds

2-Mesityl-1,3-dithiolane can be compared with other similar compounds such as:

These compounds share the 1,3-dithiolane ring but differ in their substituents, which can significantly affect their chemical properties and applications. The unique mesityl group in this compound provides distinct steric and electronic effects, making it particularly useful in specific research and industrial applications.

Properties

CAS No.

41159-04-0

Molecular Formula

C12H16S2

Molecular Weight

224.4 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)-1,3-dithiolane

InChI

InChI=1S/C12H16S2/c1-8-6-9(2)11(10(3)7-8)12-13-4-5-14-12/h6-7,12H,4-5H2,1-3H3

InChI Key

BZIGZWMJTGUUDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2SCCS2)C

Origin of Product

United States

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